molecular formula C15H12N2O2S2 B8740519 Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-88-7

Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No. B8740519
M. Wt: 316.4 g/mol
InChI Key: SHUVSCKIPWHSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115140B2

Procedure details

2.3 g of 3-chloroperoxybenzoic acid (75%) are added slowly, in fractions, to a solution of 1.6 g of methyl 2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate (example 4) in 25 ml of dichloromethane, cooled in an ice bath. The mixture is stirred for 2.5 h while cold, and then left at ambient temperature overnight. The mixture is then diluted with 80 ml of dichloromethane and treated with 60 ml of saturated sodium thiosulfate solution. After stirring and settling out, the aqueous phase is extracted with 60 ml of dichloromethane. The organic phases are washed with 60 ml of a saturated sodium bicarbonate solution, and then with 60 ml of a saturated sodium chloride solution. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum so as to obtain the crude product, which is purified on 200 g of silica, elution being carried out with dichloromethane, so as to obtain 1.4 g of methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate in the form of a white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=C(C=CC=1)C(OO)=O.CS[C:14]1[N:15]=[CH:16][C:17]2[S:22][C:21]([C:23]([O:25][CH3:26])=[O:24])=[C:20]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:18]=2[N:19]=1.[S:33]([O-:37])([O-])(=[O:35])=S.[Na+].[Na+]>ClCCl>[CH3:2][S:33]([C:14]1[N:15]=[CH:16][C:17]2[S:22][C:21]([C:23]([O:25][CH3:26])=[O:24])=[C:20]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:18]=2[N:19]=1)(=[O:37])=[O:35] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
1.6 g
Type
reactant
Smiles
CSC=1N=CC2=C(N1)C(=C(S2)C(=O)OC)C2=CC=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
sodium thiosulfate
Quantity
60 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2.5 h while cold, and
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WAIT
Type
WAIT
Details
then left at ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 60 ml of dichloromethane
WASH
Type
WASH
Details
The organic phases are washed with 60 ml of a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum so as
CUSTOM
Type
CUSTOM
Details
to obtain the crude product, which
CUSTOM
Type
CUSTOM
Details
is purified on 200 g of silica, elution

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CS(=O)(=O)C=1N=CC2=C(N1)C(=C(S2)C(=O)OC)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.